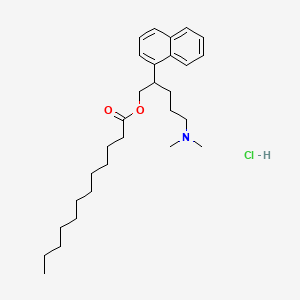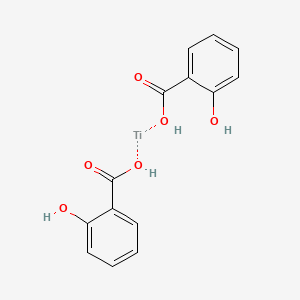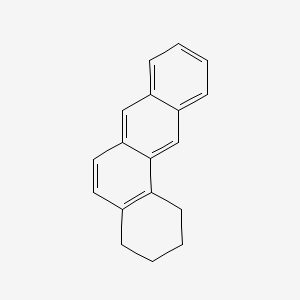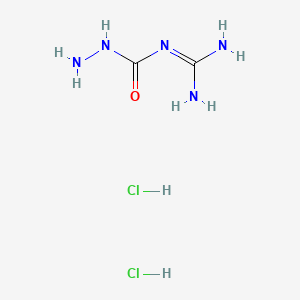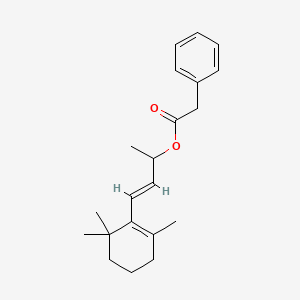
1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate is an organic compound with the molecular formula C21H28O2 and a molecular weight of 312.44582 g/mol . . It is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and an allyl phenylacetate moiety.
Preparation Methods
The synthesis of 1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate typically involves esterification reactions. One common method is the reaction of benzeneacetic acid with 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propenol in the presence of an acid catalyst . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with biological pathways. The cyclohexene ring and allyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)allyl phenylacetate include:
2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: This compound shares a similar cyclohexene ring structure but differs in its functional groups.
1-Methyl-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)allyl phenylacetate: This is a structural isomer with a different position of the double bond in the cyclohexene ring. The uniqueness of this compound lies in its specific ester linkage and the position of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94134-77-7 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] 2-phenylacetate |
InChI |
InChI=1S/C21H28O2/c1-16-9-8-14-21(3,4)19(16)13-12-17(2)23-20(22)15-18-10-6-5-7-11-18/h5-7,10-13,17H,8-9,14-15H2,1-4H3/b13-12+ |
InChI Key |
NSLVGUNYRZBFJP-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


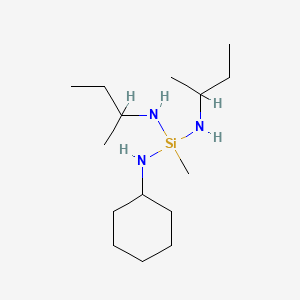
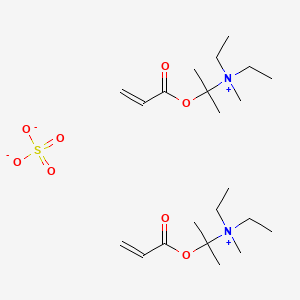

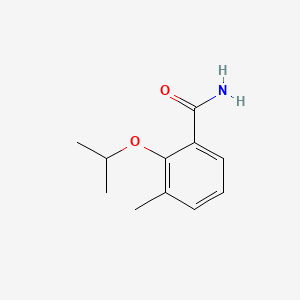
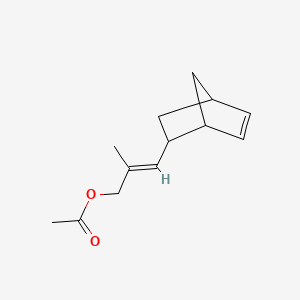


![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
